Anisodine

Descripción

Propiedades

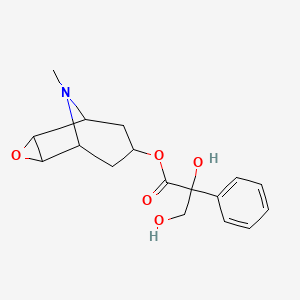

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anisodine: A Technical Guide to its Discovery, Pharmacology, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine, a tropane alkaloid naturally occurring in the plant Anisodus tanguticus, has a rich history rooted in traditional Chinese medicine.[1][2] Chemically classified as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist, it is utilized in China for the treatment of acute circulatory shock.[3] This technical guide provides an in-depth overview of the discovery and historical context of this compound, its pharmacological properties with available quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its signaling pathways.

Discovery and Historical Context

This compound was isolated from Anisodus tanguticus (Maxim.) Pascher (also known as Scopolia tangutica), a plant belonging to the Solanaceae family.[3][4] This plant is a fundamental herb in traditional Chinese medicine, where it has been used for its anticholinergic properties.[1][2] The discovery and investigation of this compound were part of a broader effort in China to scientifically validate and understand the active components of traditional remedies. Its development for clinical use, particularly for acute circulatory shock, marked a significant integration of traditional knowledge with modern pharmacology.

Pharmacological Properties

This compound exerts its physiological effects primarily through the competitive antagonism of two key receptor systems in the autonomic nervous system:

-

Muscarinic Acetylcholine Receptors (mAChRs): this compound blocks the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and antagonism of these receptors can lead to a variety of effects, including decreased smooth muscle contraction, reduced glandular secretions, and effects on heart rate.[5] In the context of cerebral ischemia, this compound has been shown to modulate the expression of M1, M2, M4, and M5 receptors.[6]

-

α1-Adrenergic Receptors (α1-ARs): this compound also acts as an antagonist at α1-adrenergic receptors. These receptors are typically activated by norepinephrine and epinephrine and are involved in vasoconstriction of smooth muscle.[7] Antagonism of these receptors leads to vasodilation.

The dual antagonism of muscarinic and α1-adrenergic receptors contributes to this compound's therapeutic effect in circulatory shock by improving microcirculation.

Quantitative Pharmacological Data

| Parameter | Species | Dose | Route | Value | Unit | Reference |

| Cmax | Beagle Dog | 0.1 mg/kg | IV | 43.3 ± 8.6 | ng/mL | [8] |

| Beagle Dog | 0.3 mg/kg | IV | 117.9 ± 40.2 | ng/mL | [8] | |

| Beagle Dog | 0.9 mg/kg | IV | 348.6 ± 40.0 | ng/mL | [8] | |

| Rat | - | i.g. | 340.50 ± 44.52 | ng/mL | [9] | |

| Tmax | Rat | - | i.g. | - | - | [9] |

| t1/2z (half-life) | Beagle Dog | 0.1 mg/kg | IV | 0.9 ± 0.3 | h | [8] |

| Beagle Dog | 0.3 mg/kg | IV | 1.5 ± 0.9 | h | [8] | |

| Beagle Dog | 0.9 mg/kg | IV | 1.1 ± 0.2 | h | [8] | |

| Bioavailability | Rat | - | i.g. | 80.45 | % | [9] |

Experimental Protocols

Isolation of this compound from Anisodus tanguticus

The following is a general protocol for the extraction of tropane alkaloids, including this compound, from plant material.

Materials:

-

Dried and powdered root material of Anisodus tanguticus

-

Methanol

-

Formic acid

-

Water

-

Sonicator

-

Centrifuge

-

0.22 µm membrane filter

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Weigh 0.2 g of the powdered plant sample.

-

Add 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid to the sample.

-

Sonicate the mixture at 1500 W for 30 minutes at room temperature.[10]

-

Centrifuge the resulting suspension for 10 minutes.[10]

-

Filter the supernatant through a 0.22 µm membrane filter.[10]

-

The filtrate is then ready for analysis and purification by HPLC to isolate this compound.

Chemical Synthesis of (-)-Anisodine

A key step in the asymmetric total synthesis of (-)-Anisodine is the Sharpless asymmetric dihydroxylation.[11] The synthesis starts from 6-beta-acetyltropine.

Conceptual Workflow for Sharpless Asymmetric Dihydroxylation:

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Detailed Protocol for Sharpless Asymmetric Dihydroxylation (General): The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.

Materials:

-

Alkene substrate (in the case of this compound synthesis, an intermediate derived from 6-beta-acetyltropine)

-

Osmium tetroxide (OsO4) as a catalyst

-

A chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), such as (DHQD)2PHAL or (DHQ)2PHAL. These are often used in pre-packaged mixtures known as AD-mix-α (with (DHQ)2PHAL) and AD-mix-β (with (DHQD)2PHAL).[12]

-

A stoichiometric co-oxidant to regenerate the osmium catalyst, such as potassium ferricyanide(III) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO).[12]

-

A buffered aqueous solution to maintain a slightly basic pH.[12]

-

Organic solvent (e.g., t-butanol/water mixture).

Procedure:

-

Dissolve the alkene substrate in the chosen organic solvent system (e.g., t-butanol/water).

-

Add the AD-mix formulation, which contains the osmium catalyst, chiral ligand, and co-oxidant.

-

Stir the reaction mixture vigorously at a controlled temperature (often 0 °C to room temperature) until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

Quench the reaction, typically with a reducing agent like sodium sulfite.

-

Extract the product with an organic solvent.

-

Purify the resulting vicinal diol using column chromatography.

Pharmacological Assays

Radioligand Binding Assay for Muscarinic Receptors (General Protocol): This assay is used to determine the binding affinity of a compound (like this compound) to muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

A radiolabeled ligand that binds to the receptor (e.g., [3H]-N-methylscopolamine).

-

The unlabeled compound to be tested (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's mechanism of action involves the blockade of G-protein coupled receptors (GPCRs).

Muscarinic M3 Receptor Antagonism

The M3 muscarinic receptor is coupled to a Gq protein. Its blockade by this compound inhibits the following cascade:

Caption: this compound's Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

α1-Adrenergic Receptor Antagonism

Similar to the M3 receptor, the α1-adrenergic receptor is also coupled to a Gq protein. This compound's antagonism of this receptor inhibits the signaling cascade responsible for vasoconstriction.

Caption: this compound's Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound stands as a compelling example of a therapeutic agent derived from traditional medicine that has found a place in modern clinical practice. Its dual antagonism at muscarinic and α1-adrenergic receptors provides a unique pharmacological profile for the management of acute circulatory shock. Further research to fully elucidate its binding affinities to all receptor subtypes and to explore its therapeutic potential in other conditions is warranted. The synthetic pathways and pharmacological assay protocols outlined in this guide provide a foundation for researchers to continue the investigation of this important natural product.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

The Alkaloid Anisodine: A Technical Guide to Its Natural Sources and Extraction from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Sources and Distribution of Anisodine

This compound is primarily sourced from plants belonging to the Solanaceae family, with Anisodus tanguticus (also known as Scopolia tangutica) being the most prominent source.[1][4] The concentration of this compound varies significantly between different parts of the plant and can be influenced by geographical location and environmental factors.[5][6] The roots of A. tanguticus are particularly rich in this compound and other tropane alkaloids, making them the primary material for extraction.[2][3]

Quantitative Analysis of this compound in Anisodus tanguticus

The following table summarizes the quantitative data on this compound content in various parts of Anisodus tanguticus, as reported in several studies. This data is crucial for optimizing harvesting and extraction processes.

| Plant Part | This compound Content (mg/g dry weight) | Geographical Origin/Cultivation Conditions | Reference |

| Roots | 0.10 - 1.87 | Qinghai-Tibet Plateau (wild) | [5] |

| Aerial Part | 0.03 - 2.64 | Qinghai-Tibet Plateau (wild) | [5] |

| Roots | ~1.19 (average) | Tibetan Plateau (wild) | [6] |

| Roots | Not specified | Cultivated, moderate nitrogen (225 kg/ha ) | [7] |

| Aerial Part | Higher than underground parts during greening period | Cultivated, planting density of 40 cm x 50 cm | [8] |

| Underground Part | Lower than aerial parts during greening period | Cultivated, planting density of 40 cm x 50 cm | [8] |

| Seeds | Highest content among seeds, roots, and leaves | Not specified | [9] |

| Leaves | Lowest content among seeds, roots, and leaves | Not specified | [9] |

Experimental Protocols: Extraction and Purification of this compound

The extraction of this compound from Anisodus tanguticus typically involves solvent extraction followed by purification steps. The following protocols are based on methodologies cited in the literature for the extraction of tropane alkaloids.

Sample Preparation

-

Harvesting: The roots of Anisodus tanguticus are harvested, preferably during the growing season to maximize alkaloid content.[8]

-

Drying: The harvested plant material is thoroughly washed and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the alkaloids.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction Methodology

This protocol is a composite of analytical and preparative-scale extraction techniques.

Objective: To extract tropane alkaloids, including this compound, from the powdered roots of Anisodus tanguticus.

Materials and Reagents:

-

Powdered Anisodus tanguticus root material

-

Methanol (80%) with 2% formic acid[5]

-

Water with 2% formic acid[5]

-

Chloroform

-

Ammonia solution

-

Sulfuric acid (dilute)

-

Sodium hydroxide (dilute)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Maceration and Sonication:

-

Weigh a known amount of the powdered root material (e.g., 100 g for preparative scale).

-

Add a solution of 80% methanol containing 2% formic acid and water containing 2% formic acid (a common ratio is 4:1 v/v of the methanol and water solutions, with a total solvent volume of 10 mL per 0.2 g of plant material for analytical scale, which can be scaled up).[5]

-

Sonicate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.[5]

-

Alternatively, the material can be macerated with the solvent for 24-48 hours with occasional shaking.

-

-

Filtration and Centrifugation:

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator.

-

Acidify the concentrated extract with dilute sulfuric acid to a pH of approximately 2-3. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

Wash the acidic aqueous solution with a non-polar solvent like chloroform to remove neutral and acidic impurities.

-

Basify the aqueous phase with a dilute ammonia or sodium hydroxide solution to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Extract the free base alkaloids from the basified aqueous solution with chloroform several times.

-

Combine the chloroform extracts.

-

-

Solvent Evaporation:

-

Evaporate the combined chloroform extracts to dryness under reduced pressure to obtain a crude alkaloid extract.

-

Purification

The crude extract can be further purified using chromatographic techniques.

Objective: To isolate this compound from the crude alkaloid extract.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

Appropriate column and mobile phase for HPLC

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Pack a silica gel column with a suitable non-polar solvent.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing this compound.

-

-

Preparative HPLC (Optional):

-

For higher purity, the this compound-rich fractions from column chromatography can be subjected to preparative HPLC.

-

The specific column and mobile phase conditions would need to be optimized based on analytical HPLC results.

-

Biochemical Pathways

Understanding the biosynthesis of this compound and its mechanism of action is crucial for metabolic engineering and drug development.

Tropane Alkaloid Biosynthesis in Solanaceae

This compound is a tropane alkaloid, and its biosynthesis in Solanaceae plants follows a well-characterized pathway. The pathway originates from amino acids and involves a series of enzymatic reactions. The core tropane ring is formed from putrescine, which is derived from either ornithine or arginine.

Caption: Simplified biosynthetic pathway of this compound in Solanaceae.

This compound's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. By blocking the binding of the neurotransmitter acetylcholine (ACh), this compound inhibits parasympathetic nerve impulses.

Caption: this compound antagonizes the muscarinic acetylcholine receptor signaling pathway.

Conclusion

This compound remains a compound of significant interest for its pharmacological properties. Anisodus tanguticus stands out as its most viable natural source, with the roots containing the highest concentrations. The extraction and purification protocols outlined in this guide provide a foundation for obtaining this compound for research and development purposes. Further optimization of these methods, potentially through advanced chromatographic techniques and process scaling, can lead to higher yields and purity. The elucidation of its biosynthetic pathway and mechanism of action opens avenues for synthetic biology approaches to its production and the development of novel therapeutics targeting the muscarinic acetylcholine receptor system. This guide serves as a valuable resource for professionals dedicated to advancing the scientific understanding and application of this important natural product.

References

- 1. pnas.org [pnas.org]

- 2. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]

- 3. Revealing evolution of tropane alkaloid biosynthesis by analyzing two genomes in the Solanaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. akjournals.com [akjournals.com]

- 6. Geographically associated endophytic fungi contribute to the tropane alkaloids accumulation of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exogenous regulation of macronutrients promotes the accumulation of alkaloid yield in anisodus tanguticus (Maxim.) pascher - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Anisodine and Muscarinic Receptors

This compound is a naturally occurring belladonna alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] These receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are involved in a wide array of physiological processes. There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling mechanisms.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to a range of physiological responses, including smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.[1]

Quantitative Pharmacological Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, pA2 values) for this compound's binding affinity and functional potency at each of the five human muscarinic receptor subtypes (M1-M5). Such data is crucial for understanding the compound's selectivity profile and for predicting its therapeutic and off-target effects. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive pharmacological profile.

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [³H]-Pirenzepine | CHO-K1 cells | Data not available | |

| M2 | [³H]-AF-DX 384 | CHO-K1 cells | Data not available | |

| M3 | [³H]-4-DAMP | CHO-K1 cells | Data not available | |

| M4 | [³H]-Himbacine | CHO-K1 cells | Data not available | |

| M5 | [³H]-NMS | CHO-K1 cells | Data not available |

Table 2: this compound Functional Antagonist Potency (IC50/pA2) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist | Functional Readout | IC50 (nM) / pA2 | Reference |

| M1 | Calcium Mobilization | Carbachol | Intracellular Ca²⁺ | Data not available | |

| M2 | GTPγS Binding | Acetylcholine | [³⁵S]GTPγS Binding | Data not available | |

| M3 | Calcium Mobilization | Acetylcholine | Intracellular Ca²⁺ | Data not available | |

| M4 | GTPγS Binding | Carbachol | [³⁵S]GTPγS Binding | Data not available | |

| M5 | Calcium Mobilization | Carbachol | Intracellular Ca²⁺ | Data not available |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by muscarinic receptor antagonism and the general workflows for the experimental protocols used to characterize compounds like this compound.

References

The Anisodine Enigma: A Technical Deep-Dive into the Biosynthesis of a Unique Tropane Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a potent anticholinergic agent, stands out among the diverse family of tropane alkaloids for its unique α-hydroxytropic acid moiety. While the biosynthetic pathway of its precursors, hyoscyamine and scopolamine, has been largely elucidated, the precise enzymatic steps leading to this compound remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of tropane alkaloid biosynthesis with a special focus on the enigmatic formation of this compound, integrating quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

The Core Pathway: From Amino Acids to the Tropane Skeleton

The biosynthesis of tropane alkaloids originates from the amino acids L-arginine and L-phenylalanine. The initial steps involve the formation of the characteristic bicyclic tropane ring, followed by esterification with a tropic acid derivative.[1]

The Tropane Moiety Formation:

The biosynthesis of the tropane ring begins with the decarboxylation of L-ornithine, derived from L-arginine, to produce putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) . Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.[2][3] The subsequent oxidative deamination of N-methylputrescine by N-methylputrescine oxidase (MPO) results in 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]

The N-methyl-Δ¹-pyrrolinium cation serves as a crucial branch-point intermediate. The subsequent condensation with an acetyl-CoA derived unit leads to the formation of tropinone, the first bicyclic intermediate. This key step is catalyzed by a tropinone synthase . Tropinone is then stereospecifically reduced by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII) . TRI produces tropine, the precursor for hyoscyamine and scopolamine, while TRII synthesizes pseudotropine, which is channeled into the biosynthesis of calystegines.[4][5]

The Tropic Acid Moiety and Esterification:

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. Phenylalanine is converted to phenyllactic acid, which then undergoes an intramolecular rearrangement to form tropic acid.[1][6] The activation of tropic acid and its esterification with tropine to form littorine is a key step. Littorine then undergoes a rearrangement to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[4]

The Final Steps: Hyoscyamine to Anisodamine and Scopolamine

The conversion of hyoscyamine to other medicinally important tropane alkaloids is catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) , a 2-oxoglutarate-dependent dioxygenase.[7]

-

Hydroxylation: H6H first hydroxylates hyoscyamine at the 6β position to produce 6β-hydroxyhyoscyamine, also known as anisodamine .[7][8]

-

Epoxidation: In a subsequent reaction, H6H catalyzes the epoxidation of anisodamine to form scopolamine.[7]

The this compound Puzzle: Unraveling the Formation of α-Hydroxyscopolamine

This compound is chemically identified as α-hydroxyscopolamine, indicating an additional hydroxylation on the tropic acid moiety of scopolamine.[9] However, the specific enzyme responsible for this hydroxylation, a putative "this compound synthase," has not yet been definitively identified and characterized.

Several hypotheses exist regarding the formation of this compound:

-

A Separate Biosynthetic Branch: It is possible that a distinct biosynthetic pathway exists for the synthesis of α-hydroxytropic acid, which is then esterified with the tropane ring. However, evidence for this is currently lacking.

-

Modification of an Existing Intermediate: A more plausible hypothesis is the modification of a pre-existing tropane alkaloid. This could involve the direct hydroxylation of the tropic acid moiety of hyoscyamine, anisodamine, or scopolamine.

-

Non-Enzymatic Conversion: The possibility of a non-enzymatic conversion of anisodamine to this compound under specific physiological conditions within the plant cell cannot be entirely ruled out, although enzymatic catalysis is more likely for such a specific transformation.[10]

Further research, including enzyme assays with potential substrates and the search for candidate hydroxylase genes in this compound-producing plants like Anisodus tanguticus, is necessary to elucidate the final step in this compound biosynthesis.[11][12][13][14]

Quantitative Data

The following tables summarize available quantitative data on tropane alkaloid biosynthesis. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | ~60 | Brugmansia sanguinea | [15] |

Table 2: Tropane Alkaloid Content in Anisodus tanguticus

| Alkaloid | Plant Part | Concentration Range (mg g-1 dry weight) | Reference |

| This compound | Roots | 0.10 - 1.87 | [14] |

| Anisodamine | Roots | 0.11 - 0.88 | [14] |

| Atropine | Roots | 0.20 - 4.44 | [14] |

| This compound | Aerial Part | 0.03 - 2.64 | [14] |

| Anisodamine | Aerial Part | 0.03 - 0.59 | [14] |

| Atropine | Aerial Part | 0.02 - 1.13 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tropane alkaloid biosynthesis.

Extraction and Quantification of Tropane Alkaloids from Plant Material

Objective: To extract and quantify tropane alkaloids from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol with 2% formic acid

-

Water with 2% formic acid

-

Sonicator

-

Centrifuge

-

0.22 µm membrane filter

-

HPLC-MS/MS system

-

Reference standards (this compound, anisodamine, atropine, scopolamine)

Protocol:

-

Weigh 0.2 g of the powdered plant sample.

-

Add 8 mL of methanol with 2% formic acid and 2 mL of water with 2% formic acid.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the suspension for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter.

-

Analyze the filtrate using a validated HPLC-MS/MS method for the quantification of tropane alkaloids.[14]

-

Prepare standard curves using reference compounds for accurate quantification.

Putrescine N-methyltransferase (PMT) Enzyme Assay

Objective: To determine the activity of PMT.

Materials:

-

Purified PMT enzyme or crude protein extract

-

HEPES buffer (20 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Ascorbic acid

-

Putrescine

-

S-adenosyl-L-methionine (SAM)

-

Dansyl chloride

-

HPLC system with fluorescence detector

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, DTT, ascorbic acid, and the enzyme solution.

-

Add putrescine and SAM to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Derivatize the product, N-methylputrescine, with dansyl chloride.

-

Separate and quantify the dansylated N-methylputrescine using HPLC with fluorescence detection.[2][16][17]

Tropinone Reductase (TRI and TRII) Enzyme Assay

Objective: To measure the activity of TRI and TRII.

Materials:

-

Purified TRI or TRII enzyme or crude protein extract

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Tropinone

-

NADPH

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the buffer, tropinone, and the enzyme solution.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption.[18][19]

Hyoscyamine 6β-hydroxylase (H6H) Activity Assay

Objective: To determine the activity of H6H.

Materials:

-

Purified H6H enzyme or crude protein extract

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Hyoscyamine

-

α-ketoglutarate

-

FeSO₄

-

Ascorbate

-

HPLC system

Protocol:

-

Prepare a reaction mixture containing the buffer, hyoscyamine, α-ketoglutarate, FeSO₄, and ascorbate.

-

Add the enzyme solution to start the reaction.

-

Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding acid or boiling).

-

Analyze the reaction products (anisodamine and scopolamine) by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway of tropane alkaloids and a general workflow for enzyme activity assays.

Caption: Biosynthesis pathway of tropane alkaloids leading to this compound.

Caption: General workflow for an enzyme activity assay.

Conclusion and Future Directions

The biosynthesis of tropane alkaloids is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in elucidating the pathway to hyoscyamine and scopolamine, the final step in the formation of this compound remains an open question. Future research should focus on the identification and characterization of the putative "this compound synthase" to complete our understanding of this important medicinal compound's biosynthesis. The application of modern techniques such as transcriptomics, proteomics, and in vitro pathway reconstitution will be instrumental in achieving this goal.[15][20][21] A complete understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but will also open up new avenues for the metabolic engineering of high-value medicinal compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 3. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tropinone reductase II(EC 1.1.1.236) - Creative Enzymes [creative-enzymes.com]

- 6. The biosynthesis of tropic acid in plants: evidence for the direct rearrangement of 3-phenyllactate to tropate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exogenous regulation of macronutrients promotes the accumulation of alkaloid yield in anisodus tanguticus (Maxim.) pascher - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Geographically associated endophytic fungi contribute to the tropane alkaloids accumulation of Anisodus tanguticus [frontiersin.org]

- 14. akjournals.com [akjournals.com]

- 15. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enzyme putrescine n-methyltransferase: Topics by Science.gov [science.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Capturing enzyme structure prior to reaction initiation: tropinone reductase-II-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana | bioRxiv [biorxiv.org]

- 21. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors [agris.fao.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, such as Scopolia tanguticus Maxim, is a compound of significant interest in medicinal chemistry.[1][2][3] It functions as an antispasmodic and anticholinergic agent and has been utilized in the treatment of acute circulatory shock.[2] this compound exerts its pharmacological effects by acting as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist. This document provides a detailed overview of the chemical synthesis of (-)-Anisodine, focusing on a well-established asymmetric total synthesis approach. The protocols and data presented are compiled to aid researchers in the replication and further development of synthetic routes to this important molecule.

Overview of the Synthetic Pathway

The most efficient and widely cited asymmetric total synthesis of (-)-Anisodine commences from 6-beta-acetyltropine.[1][2][3] The synthesis involves several key transformations, including the formation of an alkene intermediate, a stereoselective dihydroxylation, cyclization to form the epoxide ring, and finally, esterification with a protected atropic acid derivative. The key step that ensures the desired stereochemistry of the final product is a Sharpless asymmetric dihydroxylation.

Quantitative Data Summary

While the full experimental details from the primary literature by Chang et al. (2006) were not fully accessible, the following tables summarize the expected reactants, reagents, and products for each major step of the synthesis. The yields and specific quantities are based on general procedures for these types of reactions and should be optimized for specific laboratory conditions.

Table 1: Synthesis of 6,7-dehydrotropine (Intermediate 2)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 6-beta-acetyltropine (1) | C₁₀H₁₇NO₂ | 183.25 | [Not Available] | 1.0 |

| Reducing Agent (e.g., NaBH₄) | NaBH₄ | 37.83 | [Not Available] | [Excess] |

| Acid (for dehydration) | H₂SO₄ | 98.08 | [Catalytic] | [N/A] |

| Solvent (e.g., Methanol) | CH₄O | 32.04 | [Not Available] | [N/A] |

| Product: | ||||

| 6,7-dehydrotropine (2) | C₈H₁₃N | 123.20 | [Not Available] | [Up to X%] |

Table 2: Sharpless Asymmetric Dihydroxylation of 6,7-dehydrotropine (to Intermediate 3)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 6,7-dehydrotropine (2) | C₈H₁₃N | 123.20 | [Not Available] | 1.0 |

| AD-mix-β | [Mixture] | [N/A] | [Not Available] | [N/A] |

| or | ||||

| K₃Fe(CN)₆ | C₆FeK₃N₆ | 329.24 | [Not Available] | 3.0 |

| K₂CO₃ | CK₂O₃ | 138.21 | [Not Available] | 3.0 |

| (DHQD)₂PHAL | C₄₈H₅₄N₄O₄ | 774.97 | [Not Available] | 0.01 |

| K₂OsO₄·2H₂O | H₄K₂O₆Os | 368.45 | [Not Available] | 0.002 |

| Methanesulfonamide | CH₅NO₂S | 95.12 | [Not Available] | 1.0 |

| Solvent (e.g., t-BuOH/H₂O) | C₄H₁₀O / H₂O | 74.12 / 18.02 | [Not Available] | [N/A] |

| Product: | ||||

| (-)-6β,7β-dihydroxy-tropine (3) | C₈H₁₅NO₂ | 157.21 | [Not Available] | [Up to X%] |

Table 3: Synthesis of (-)-Scopine derivative (Intermediate 5)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| (-)-6β,7β-dihydroxy-tropine (3) | C₈H₁₅NO₂ | 157.21 | [Not Available] | 1.0 |

| Mesyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | [Not Available] | 1.1 |

| Base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | [Not Available] | 1.2 |

| Solvent (e.g., CH₂Cl₂) | CH₂Cl₂ | 84.93 | [Not Available] | [N/A] |

| Intermediate: | ||||

| Mesylated diol (4) | C₉H₁₇NO₄S | 235.30 | [Not Available] | [High Yield] |

| Base for cyclization (e.g., NaH) | HNa | 24.00 | [Not Available] | 1.1 |

| Solvent (e.g., THF) | C₄H₈O | 72.11 | [Not Available] | [N/A] |

| Product: | ||||

| (-)-Scopine (5) | C₈H₁₃NO₂ | 155.19 | [Not Available] | [Up to X%] |

Table 4: Synthesis of (-)-Anisodine (Final Product)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| (-)-Scopine (5) | C₈H₁₃NO₂ | 155.19 | [Not Available] | 1.0 |

| O-acetyl-atropic acid chloride | C₁₁H₁₁ClO₃ | 226.66 | [Not Available] | 1.1 |

| Base (e.g., Pyridine) | C₅H₅N | 79.10 | [Not Available] | [Excess] |

| Solvent (e.g., Toluene) | C₇H₈ | 92.14 | [Not Available] | [N/A] |

| Intermediate: | ||||

| O-acetyl-Anisodine | C₁₉H₂₃NO₆ | 361.39 | [Not Available] | [High Yield] |

| Hydrolysis reagent (e.g., HCl) | HCl | 36.46 | [Not Available] | [Catalytic] |

| Product: | ||||

| (-)-Anisodine | C₁₇H₂₁NO₅ | 319.35 | [Not Available] | [Up to X%] |

Experimental Protocols

Note: The following protocols are representative methodologies for the key transformations in the synthesis of (-)-Anisodine. The specific quantities of reagents, reaction times, and temperatures should be obtained from the primary literature (Chang et al., 2006) for precise replication.

Protocol 1: Synthesis of 6,7-dehydrotropine (Intermediate 2)

-

Dissolve 6-beta-acetyltropine (1) in a suitable solvent such as methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and concentrate the mixture under reduced pressure.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to induce dehydration.

-

After completion of the reaction, neutralize the mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6,7-dehydrotropine (2).

-

Purify the product by column chromatography or distillation.

Protocol 2: Sharpless Asymmetric Dihydroxylation to (-)-6β,7β-dihydroxy-tropine (Intermediate 3)

-

In a round-bottom flask, prepare a solution of AD-mix-β in a tert-butanol/water (1:1) solvent system.

-

Cool the mixture to 0 °C with stirring.

-

Add methanesulfonamide to the mixture.

-

Dissolve 6,7-dehydrotropine (2) in the reaction mixture.

-

Stir the reaction vigorously at 0 °C for 24-48 hours or until TLC indicates the consumption of the starting material.

-

Add sodium sulfite and stir for an additional hour at room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol (3) by column chromatography.

Protocol 3: Synthesis of (-)-Scopine (Intermediate 5)

-

Dissolve the diol (3) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add a base (e.g., triethylamine).

-

Add mesyl chloride dropwise and stir the reaction at 0 °C for a few hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to give the crude mesylated intermediate (4).

-

Dissolve the crude mesylate in anhydrous THF.

-

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Dry, concentrate, and purify the resulting (-)-scopine (5) by chromatography.

Protocol 4: Esterification and Deprotection to (-)-Anisodine

-

Dissolve (-)-scopine (5) in an anhydrous aprotic solvent like toluene.

-

Add a base such as pyridine.

-

Add a solution of O-acetyl-atropic acid chloride in the same solvent dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the reaction mixture with aqueous copper sulfate solution, followed by water and brine.

-

Dry the organic layer and concentrate to obtain the crude O-acetyl-Anisodine.

-

Dissolve the crude product in a suitable solvent and add a catalytic amount of acid (e.g., HCl) to effect deacetylation.

-

Stir at room temperature until the reaction is complete.

-

Neutralize the reaction, extract the product, dry the organic layer, and concentrate.

-

Purify the final product, (-)-Anisodine, by recrystallization or column chromatography.

Visualizations

Caption: Overall synthetic pathway of (-)-Anisodine.

Caption: Experimental workflow for the synthesis of (-)-Anisodine.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Anisodine

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a pharmacological agent with significant therapeutic potential.[1] Primarily known as an anticholinergic drug, it functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[2][3] Its mechanism of action extends to neuroprotective, anti-inflammatory, and antioxidative effects, making it a compound of interest for various conditions, including circulatory shock, ophthalmic disorders, and cerebral ischemia.[1][4][5]

These application notes provide detailed protocols for a range of in vitro assays designed to evaluate the efficacy of this compound. The described methods are intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of this compound. The protocols cover key aspects of this compound's activity, including its interaction with cholinergic receptors and its functional effects on neuronal and inflammatory cell models.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on this compound and related compounds, providing key efficacy and interaction metrics.

| Assay Type | Target/Model | Compound | Metric | Value | Reference |

| Transporter Inhibition | Organic Cation Transporter 1 (OCT1) | This compound | IC₅₀ | 12.9 µmol/L | [6] |

| Transporter Kinetics | Organic Cation Transporter 2 (OCT2) | This compound | Kₘ | 13.3 ± 2.6 µmol/L | [6] |

| Transporter Kinetics | Organic Cation Transporter 2 (OCT2) | This compound | Vₘₐₓ | 286.8 ± 53.6 pmol/mg protein/min | [6] |

| Cell Viability | Hypoxia-induced Rat Retinal Progenitor Cells | Compound this compound | Effective Conc. | 0.126 - 1.010 g/L | [7][8] |

| Calcium Influx | Hypoxia-induced Rat Retinal Progenitor Cells | Compound this compound | Effective Conc. | 0.126 - 1.010 g/L (dose-dependent attenuation) | [7][8] |

Application Note 1: Assessing Anticholinergic Activity

This compound's primary mechanism is the blockade of muscarinic acetylcholine receptors.[2] The following assays are fundamental for characterizing this activity.

Protocol 1: Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of this compound for muscarinic receptors by measuring its ability to displace a known radiolabeled antagonist.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at muscarinic acetylcholine receptor subtypes.

Materials:

-

Cell membranes from cells expressing specific human mAChR subtypes (e.g., M₁, M₂, M₃).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

This compound stock solution.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer.

-

This compound solution at various concentrations (or vehicle for total binding, or atropine for non-specific binding).

-

[³H]NMS at a final concentration close to its Kᴅ value (e.g., 0.2 nM).[9]

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay measures this compound's ability to block agonist-induced calcium release, a key downstream event of M₁/M₃/M₅ receptor activation.

Objective: To quantify the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

-

A suitable cell line endogenously or recombinantly expressing M₃ muscarinic receptors (e.g., HEK293, SH-SY5Y).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2 AM).

-

Muscarinic agonist (e.g., Carbachol, Acetylcholine).

-

This compound stock solution.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with an injection system or fluorescence microscope.

Methodology:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include "vehicle-only" control wells.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

-

Agonist Stimulation: Inject the muscarinic agonist (e.g., Carbachol) at a predetermined EC₈₀ concentration into the wells and continue to record the fluorescence signal for 1-2 minutes. The signal will increase rapidly upon agonist addition in control wells.[11]

-

Data Analysis: The change in fluorescence intensity (F/F₀) reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Application Note 2: Evaluating Neuroprotective Efficacy

This compound has demonstrated neuroprotective properties, potentially by reducing oxidative stress and apoptosis.[7][12][13]

Protocol 3: Cell Viability (MTT) Assay for Neuroprotection

This assay assesses the ability of this compound to protect neuronal cells from a cytotoxic insult (e.g., hypoxia, oxidative stress).

Objective: To measure the effect of this compound on the viability of neuronal cells under stress conditions.

Materials:

-

Stress-inducing agent (e.g., H₂O₂, glutamate, or use a hypoxia chamber).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well plates and a microplate reader.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-4 hours.[7]

-

Induce Stress: Add the stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control group) and incubate for a predetermined time (e.g., 24 hours).

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution (1:10 dilution). Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.[7]

-

Measurement: Measure the absorbance (Optical Density, OD) at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group: Cell Viability (%) = (OD of treated sample / OD of control) × 100. Plot cell viability against this compound concentration to determine the protective effect.

Application Note 3: Determining Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1]

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of LPS-induced NO production by this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS).

-

This compound stock solution.

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite (NaNO₂) standard solution.

-

96-well plates and a microplate reader.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + this compound only). Incubate for 16-24 hours.[15]

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes.[15]

-

-

Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using the NaNO₂ standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. Calculate the IC₅₀ value.

References

- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vitro study on interaction of this compound and monocrotaline with organic cation transporters of the SLC22 and SLC47 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biophysics-reports.org [biophysics-reports.org]

- 12. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]

- 13. [Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]

Application Notes and Protocols for Studying the Neuroprotective Effects of Anisodine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the neuroprotective properties of Anisodine. This compound, a tropane alkaloid, has demonstrated significant potential in mitigating neuronal damage in various models of neurological disorders.[1][2] This document outlines the key methodologies, from disease model induction to functional and molecular assessment, to facilitate the design and execution of preclinical studies.

Introduction to this compound's Neuroprotective Mechanisms

This compound hydrobromide, derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its neuroprotective effects are multifaceted and have been observed in various preclinical models of neurological damage. The primary mechanisms of action are believed to include:

-

Anti-inflammatory Effects: this compound is thought to modulate the cholinergic anti-inflammatory pathway, which is a neural circuit that inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][4][5] This action is primarily mediated through the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which, when activated, can suppress inflammatory responses.[4][6][7][8]

-

Anti-apoptotic Signaling: this compound has been shown to promote neuronal survival by activating pro-survival signaling pathways such as the PI3K/Akt/GSK-3β pathway.[9][10] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[9][10]

-

Antioxidative Stress: The compound has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[11][12]

-

Promotion of Neuroplasticity: Studies suggest that this compound can enhance neural remodeling and recovery after ischemic injury by promoting the expression of neurotrophic factors and modulating signaling pathways like the Notch pathway.[13]

-

Induction of Autophagy: this compound may also exert its neuroprotective effects by inducing autophagy, a cellular process for clearing damaged components, through the AMPK-mTOR signaling pathway.[14]

Recommended Animal Models

The selection of an appropriate animal model is critical for elucidating the specific neuroprotective effects of this compound. The most commonly utilized and well-characterized models are detailed below.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used for studying focal cerebral ischemia, mimicking the pathophysiology of human ischemic stroke.[15]

-

Species and Strain: Male Sprague-Dawley (SD) rats (280-310 g) or C57BL/6 mice (25-30 g) are commonly used.[15][16] Male animals are often preferred to avoid the confounding neuroprotective effects of estrogen.[16]

-

Principle: This model involves the temporary or permanent occlusion of the middle cerebral artery (MCA) by inserting a filament through the internal carotid artery. This leads to a reproducible infarct in the cerebral cortex and striatum.[17]

Vascular Dementia Model: Two-Vessel Occlusion (2-VO)

This model induces chronic cerebral hypoperfusion, which is a key feature of vascular dementia.[9][10]

-

Species and Strain: Male Sprague-Dawley (SD) rats are typically used.[9][10]

-

Principle: The model is created by the permanent ligation of both common carotid arteries, leading to sustained reduced blood flow to the brain and subsequent cognitive deficits and neuronal damage.[9][10]

Glaucoma Model: Chronic Ocular Hypertension

This model is used to investigate the protective effects of this compound on retinal ganglion cells (RGCs), which are progressively lost in glaucoma.[18]

-

Species and Strain: Mice are used for this model.[18]

-

Principle: Chronic elevation of intraocular pressure (IOP) is induced, leading to the degeneration of RGCs. This compound's ability to protect these neurons is then assessed.[18]

Experimental Protocols

This compound Administration

-

Drug Formulation: this compound hydrobromide is typically dissolved in sterile saline for administration.

-

Dosage and Route: Dosages in rodent models have ranged from 0.3 mg/kg to 1.2 mg/kg.[9] Administration is commonly performed via intraperitoneal (i.p.) injection. The treatment regimen (e.g., pre-treatment, post-treatment, duration) should be tailored to the specific research question.

MCAO Surgical Protocol (Intraluminal Suture Method)

-

Anesthesia: Anesthetize the animal with an appropriate anesthetic agent, such as ketamine/xylazine cocktail (i.p.) or isoflurane inhalation.[16]

-

Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

-

Vessel Isolation: Carefully dissect and isolate the CCA, ECA, and ICA. Ligate the distal end of the ECA.

-

Filament Insertion: Insert a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.[17]

-

Reperfusion: For transient MCAO, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.[17]

-

Wound Closure: Suture the incision and allow the animal to recover.

Behavioral Assessments for Neurological Deficits

A battery of behavioral tests should be performed by a blinded observer to assess motor, sensory, and cognitive function post-injury.[19]

-

Bederson Scale: A global neurological assessment for rodents, scoring on a scale of 0-3 based on forelimb flexion and circling behavior.[20]

-

Modified Neurological Severity Score (mNSS): A composite score (0-14) that evaluates motor, sensory, and reflex functions.[15][20]

-

Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[19][20]

-

Pole Test: Used to evaluate bradykinesia and motor coordination by measuring the time it takes for a rodent to turn and descend a vertical pole.[20][21]

-

Morris Water Maze: A widely used test for assessing spatial learning and memory in rodents.[22]

Histological and Biochemical Analyses

-

Infarct Volume Measurement (TTC Staining):

-

Euthanize the animal 24-48 hours post-MCAO.

-

Remove the brain and slice it into 2 mm coronal sections.[16]

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[16][23]

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

-

Neuronal Survival (Nissl Staining):

-

Perfuse the animal with saline followed by 4% paraformaldehyde.

-

Process the brain for paraffin embedding or cryosectioning.

-

Stain sections with Cresyl violet to visualize Nissl bodies in neurons.

-

Count the number of viable neurons in specific brain regions.

-

-

Apoptosis Detection (TUNEL Staining):

-

Use brain sections prepared as for Nissl staining.

-

Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to identify apoptotic cells.

-

Quantify the percentage of TUNEL-positive cells.

-

-

Western Blot Analysis:

-

Homogenize brain tissue from the ischemic hemisphere.

-

Perform protein quantification, SDS-PAGE, and transfer to a membrane.

-

Probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β, NF-κB, TNF-α, IL-1β).

-

Use appropriate secondary antibodies and a detection system to visualize and quantify protein expression levels.

-

-

ELISA for Cytokines:

-

Use brain homogenates or serum samples.

-

Utilize commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: this compound Dosage and Effects in a Rat Model of Vascular Dementia [11][12]

| Treatment Group | This compound Hydrobromide Dose | Neurological Function | Limb Coordination | SOD Activity | MDA Levels | Apoptotic Cells |

| VD Model | - | Significantly Impaired | Significantly Impaired | Significantly Decreased | Significantly Increased | High |

| Low Dose AH | Not specified | Improved | Improved | Increased | Decreased | 36.10 ± 9.07% |

| Medium Dose AH | Not specified | Significantly Improved | Significantly Improved | Significantly Increased | Significantly Decreased | 9.60 ± 5.63% |

| High Dose AH | Not specified | Significantly Improved | Significantly Improved | Significantly Increased | Significantly Decreased | 3.43 ± 0.92% |

Table 2: this compound Dosage in a Rat Model of Chronic Cerebral Hypoperfusion [9]

| Treatment Group | This compound Hydrobromide (AH) Dose | Outcome |

| 2-VO + AH 1.2mg/kg | 1.2 mg/kg | Improved cognitive deficits, reduced neuron necrosis and apoptosis |

| 2-VO + AH 0.6mg/kg | 0.6 mg/kg | Improved cognitive deficits, reduced neuron necrosis and apoptosis |

| 2-VO + AH 0.3mg/kg | 0.3 mg/kg | Improved cognitive deficits, reduced neuron necrosis and apoptosis |

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound's Neuroprotective Effects

Caption: Key signaling pathways modulated by this compound to exert its neuroprotective effects.

Experimental Workflow for MCAO Model

Caption: A typical experimental workflow for evaluating this compound in a rodent MCAO model.

References

- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 3. The cholinergic anti-inflammatory pathway: An innovative treatment strategy for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]

- 6. Cholinergic anti-inflammatory pathway and its role in cardiovascular disease | University of Gothenburg [gu.se]

- 7. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]

- 12. [Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Behaviour test in chronic brain ischemia rats: A... | F1000Research [f1000research.com]

- 23. Frontiers | Synergistic benefits of melatonin and therapeutic exercise as a unified strategy for managing stroke and doxorubicin-induced cardiotoxicity [frontiersin.org]

Application Notes and Protocols for Clinical Trial Design of Anisodine in Acute Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Acute Ischemic Stroke (AIS) is a leading cause of mortality and long-term disability worldwide. Current therapeutic options are limited, creating a critical need for novel neuroprotective agents. Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated potential as a therapeutic agent for AIS. It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1][2] Preclinical and clinical studies suggest that this compound exerts neuroprotective effects through multiple mechanisms, including improving cerebral blood flow, reducing inflammation, inhibiting oxidative stress, and preventing neuronal apoptosis.[3][4] A systematic review and meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients in China indicated that this compound hydrobromide injection, as an adjunct to conventional therapy, significantly improved neurological outcomes in AIS patients.[4][5][6][7] These promising findings warrant further investigation through well-designed clinical trials to establish the safety and efficacy of this compound in a broader population.

This document provides detailed application notes and protocols for the design and implementation of a clinical trial investigating this compound for the treatment of AIS.

Proposed Mechanism of Action of this compound in Acute Ischemic Stroke

This compound's neuroprotective effects in AIS are believed to be multifactorial. As a central muscarinic cholinergic receptor blocker, it can modulate neurotransmitter release and neuronal activity.[3] Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and possesses anti-oxidative damage capabilities.[3][4] this compound may also improve cerebral microcirculation and blood flow to the ischemic penumbra.[8] Furthermore, studies suggest its involvement in activating the ERK1/2 signaling pathway and regulating ATPase activity, which are crucial for neuronal survival and function.[4]

Preclinical Research Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model that mimics focal ischemic stroke in humans.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 nylon monofilament with a rounded, silicone-coated tip is introduced into the ECA lumen.

-

The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

-

Post-operative Care: Animals are monitored during recovery from anesthesia. Analgesics are administered as needed.

-

Outcome Assessment:

-

Neurological Deficit Scoring: A neurological deficit score (e.g., on a 0-4 scale) is assessed at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Biomarker Analysis: Blood and brain tissue samples can be collected for analysis of inflammatory and oxidative stress markers.

-

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model in primary neuronal cultures or cell lines (e.g., PC12, SH-SY5Y) simulates the ischemic-reperfusion injury at a cellular level.

Protocol:

-

Cell Culture: Neuronal cells are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).

-

Reperfusion: The glucose-free medium is replaced with the original complete medium, and the cells are returned to normoxic conditions (95% air, 5% CO₂) for a defined period (e.g., 24 hours).

-

This compound Treatment: this compound is added to the culture medium at different concentrations before, during, or after OGD to assess its protective effects.

-

Outcome Assessment:

-

Cell Viability: Assessed using assays such as MTT or LDH.

-

Apoptosis: Measured by TUNEL staining or caspase-3 activity assays.

-

Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) levels.

-

Inflammatory Markers: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

-

Clinical Trial Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study

Study Objectives

-

Primary Objective: To evaluate the efficacy of this compound hydrobromide injection in improving neurological outcomes at 90 days in patients with AIS.

-

Secondary Objectives:

-

To assess the safety and tolerability of this compound in AIS patients.

-